4-nitro-N-prop-2-ynylbenzenesulfonamide
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Overview
Description
4-Nitro-N-prop-2-ynylbenzenesulfonamide is a chemical compound characterized by its nitro group (-NO2) and prop-2-ynyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-prop-2-ynylbenzenesulfonamide typically involves the nitration of N-prop-2-ynylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperatures to ensure the nitro group is introduced at the correct position on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-N-prop-2-ynylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4-amino-N-prop-2-ynylbenzenesulfonamide.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: 4-Amino-N-prop-2-ynylbenzenesulfonamide.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Nitro-N-prop-2-ynylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 4-nitro-N-prop-2-ynylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of biochemical pathways.
Comparison with Similar Compounds
2-methyl-5-nitro-N-prop-2-ynylbenzenesulfonamide
4-methyl-N-prop-2-ynylbenzenesulfonamide
This comprehensive overview highlights the significance of 4-nitro-N-prop-2-ynylbenzenesulfonamide in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.
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Properties
Molecular Formula |
C9H8N2O4S |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-nitro-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h1,3-6,10H,7H2 |
InChI Key |
DFVNHZALBAFMST-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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